N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
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Properties
Molecular Formula |
C20H14F2N4O2S3 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H14F2N4O2S3/c1-10-4-2-3-5-14(10)26-17-16(31-20(26)29)18(28)25-19(24-17)30-9-15(27)23-13-8-11(21)6-7-12(13)22/h2-8H,9H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
PIYZXGZCRVMYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=C(C=CC(=C4)F)F)SC2=S |
Origin of Product |
United States |
Biological Activity
N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex compound with significant potential in medicinal chemistry. Its structure includes various functional groups that suggest promising biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Heterocyclic Rings : The presence of a thiazolopyrimidine and a thiophene ring.
- Functional Groups : Includes amides, carbonyls, and sulfides which are often associated with biological activity.
The molecular formula is , indicating a relatively complex structure that may interact with various biological targets.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that related compounds can inhibit cell growth in breast cancer cell lines (e.g., BT20). The effective dose (ED50) values for some derivatives ranged from 26 µg/mL to 42 µg/mL .
The proposed mechanism of action for compounds in this class often involves:
- Inhibition of Cell Proliferation : Through interference with key cellular pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Case Study 1: Structure-Activity Relationship (SAR)
A study investigating the SAR of thiazolopyrimidine derivatives demonstrated that modifications to the thiol group significantly influenced cytotoxicity. The presence of electron-withdrawing groups like fluorine enhanced biological activity by improving lipophilicity and cellular uptake.
| Compound | ED50 (µg/mL) | Observations |
|---|---|---|
| Compound A | 30 | Moderate activity against BT20 |
| Compound B | 26 | High activity against BT20 |
| Compound C | 42 | Lower activity compared to B |
Case Study 2: In-Silico Analysis
Computational modeling has been employed to predict the binding affinities of this compound to various protein targets. These studies suggest strong interactions with enzymes involved in cancer metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
